4-(2-methylphenyl)benzoic Acid
Overview
Description
4-(2-methylphenyl)benzoic acid, also known as p-toluic acid, is a derivative of benzoic acid with a methyl group attached to the para position of the benzene ring. It is a white crystalline solid with a melting point of 114-117°C and a boiling point of 283-284°C. It is soluble in water, alcohol, and ether, and is used in many industries, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Scientific Research Applications of 4-(2-methylphenyl)benzoic Acid
Synthesis and Application in Liquid Crystals
4-(2-methylphenyl)benzoic acid and its derivatives have been studied for their role as intermediates in the synthesis of liquid crystal materials. For instance, the compound n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, synthesized from 4-phenylphenol through various chemical reactions, is an important intermediate for ferroelectric and antiferroelectric liquid crystals (Dou, 2000). Similarly, other benzoic acid derivatives have been explored for their liquid crystal phase behaviors, indicating a broad application in materials science (Naoum, Fahmi, & Almllal, 2010).
Role in Corrosion Inhibition
Certain derivatives of 4-(2-methylphenyl)benzoic acid have been synthesized and found effective as corrosion inhibitors for metals. For example, the study by Rbaa et al. (2020) introduced benzimidazole derivatives based on 8-hydroxyquinoline for steel corrosion inhibition in acidic environments. Their research highlights the potential of these compounds in protective coatings and industrial applications (Rbaa et al., 2020).
Spectroscopic and Structural Analysis
The compound 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, a derivative of 4-(2-methylphenyl)benzoic acid, has been synthesized and studied using spectroscopic techniques for potential applications in organic light-emitting devices (Kurt et al., 2011). This research underscores the importance of these compounds in advanced electronic and photonic applications.
Application in Dye and Pigment Industry
The synthesis and characterization of several azo-benzoic acids, including derivatives of 4-(2-methylphenyl)benzoic acid, have been explored for their applications in dyes and pigments. These studies contribute to the understanding of how structural modifications can affect the properties of these compounds, relevant for colorant industries (Baul et al., 2009).
Environmental and Health Implications
Studies on benzoic acid derivatives, including those related to 4-(2-methylphenyl)benzoic acid, have also focused on their environmental presence and potential health impacts. For instance, the presence of these compounds infoods and their use as additives have been reviewed for their implications on public health (del Olmo, Calzada, & Nuñez, 2017).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity . The compound’s potential targets could be key functional proteins in bacterial cell division .
Mode of Action
This interaction could potentially inhibit the growth of bacteria, similar to other benzimidazole bridged benzophenone substituted indole scaffolds .
Biochemical Pathways
The biosynthesis of benzoic acid derivatives, such as 4-(2-methylphenyl)benzoic Acid, involves the shikimate and phenylpropanoid pathways . These pathways are crucial for understanding the biosynthesis of individual phenolic compounds . The compound might also affect the composition and structure of microbial communities, influencing the metabolome through key functional strains .
Pharmacokinetics
Similar compounds have been studied, and their main pharmacokinetic parameters were determined . The bioavailability of phenolic compounds, a group to which 4-(2-methylphenyl)benzoic Acid belongs, can be influenced by factors such as their metabolic processes and the presence of other compounds .
Result of Action
Based on its potential antimicrobial activity , it could lead to the inhibition of bacterial growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-methylphenyl)benzoic Acid. For instance, the compound’s action could be affected by the composition and structure of the microbial community in its environment . Additionally, the compound’s synthesis could be influenced by the proper acidic properties of certain catalysts .
properties
IUPAC Name |
4-(2-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNIPPKLIDCYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374919 | |
Record name | 4-(2-methylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)benzoic Acid | |
CAS RN |
5748-43-6 | |
Record name | 4-(2-methylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Methyl-biphenyl-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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